Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate
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Overview
Description
Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is an organic compound with a complex structure that includes an amino group, a hydroxyethyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate typically involves the esterification of 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-(1-amino-2-oxoethyl)phenyl)acetic acid.
Reduction: Formation of 2-(4-(1-amino-2-hydroxyethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The phenylacetate moiety can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)propanoate
- Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)butanoate
- Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)pentanoate
Uniqueness
Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a hydroxyethyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activity makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-[4-(1-amino-2-hydroxyethyl)phenyl]acetate |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)6-8-2-4-9(5-3-8)10(12)7-13/h2-5,10,13H,6-7,12H2,1H3 |
InChI Key |
AOYRPQDWGMUXFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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